(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound with significant potential in scientific research. Its chemical structure suggests various applications, particularly in medicinal chemistry and biochemistry, due to its unique functional groups and molecular arrangement.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 929452-51-7, which provides a standardized reference for chemical substances. It is listed in several chemical databases, including PubChem and ChemSrc, which offer detailed information on its properties and potential applications .
This compound can be classified as a benzodioxole derivative, characterized by the presence of a benzodioxole moiety and a methanesulfonate group. The structure indicates it may exhibit biological activity, making it of interest for pharmaceutical applications.
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multi-step organic synthesis techniques.
Careful control of reaction conditions such as temperature, solvent choice, and reaction time is critical to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula for (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is . The compound features:
The molecular weight is approximately 405.48 g/mol. The structural representation can be described using SMILES notation: O=C(Oc1ccc2c(c1)OC(=Cc1ccc3c(c1)OCO3)C2=O)c1ccc(F)cc1
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to avoid side reactions and ensure selectivity towards desired products.
The mechanism of action for this compound in biological systems is not extensively documented but can be hypothesized based on its structural features:
Further studies are required to elucidate specific pathways and targets within biological systems.
While specific physical properties such as boiling point and melting point are not readily available, general characteristics can be inferred:
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate holds promise in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: